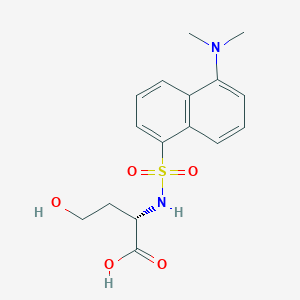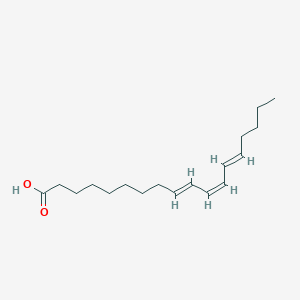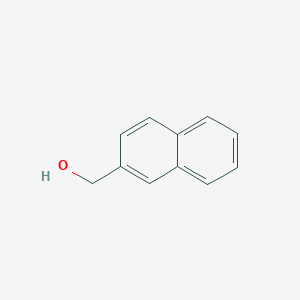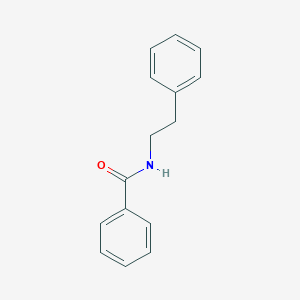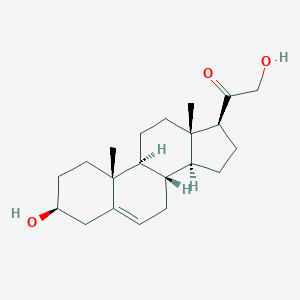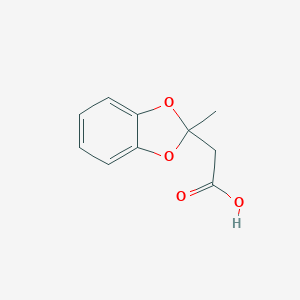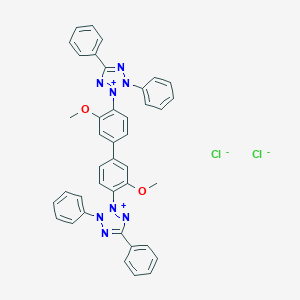
Tetrazolium blue
Übersicht
Beschreibung
Synthesis Analysis
Tetrazolium salts, including tetrazolium blue, can be synthesized through a regioselective process involving the formal (3 + 2) cycloaddition of simple amides and azides under mild conditions. This method demonstrates broad functional group tolerance and highlights the compound's versatile applicability in biochemical assays (Tona et al., 2017).
Molecular Structure Analysis
Studies on tetrazolium compounds, including tetrazolium blue, focus on their electron spin resonance (ESR) signals, indicating the importance of their molecular structure in understanding their chemical behavior and applications in staining vital tissues and enzymatic reaction studies (Lofberg, 1965).
Chemical Reactions and Properties
Tetrazolium blue undergoes colorimetric changes based on the solvent environment, which affects the rate of color development and the stabilization of its formazan products. The geometric isomers of the formazans have different absorbance maxima, indicating solvent-dependent chemical reactions (Graham, Biehl, & Kenner, 1976). Furthermore, tetrazolium blue's radical intermediates in redox reactions have been studied, showing the formation of radicals and formazans in non-aqueous solvents, providing insights into its chemical properties and reactivity (Rapta et al., 1994).
Physical Properties Analysis
The physical properties of tetrazolium blue are crucial for its application in various assays. Its solubility and interaction with different solvents influence its efficacy as a colorimetric reagent for reducing sugar determination and other biochemical assays (Jue & Lipke, 1985).
Chemical Properties Analysis
The chemical properties of tetrazolium blue, such as its reduction by CO2- and O2- radicals, have been investigated to understand its behavior in various redox conditions. These studies provide valuable insights into the mechanisms of tetrazolium blue's reduction and its potential applications in biochemical and histochemical studies (Bielski, Shiue, & Bajuk, 1980).
Wissenschaftliche Forschungsanwendungen
Colorimetric Determination of Reducing Compounds
- Scientific Field : Hematology
- Summary of Application : Tetrazolium Blue Chloride is used in colorimetric determination of reducing compounds . This involves the use of the compound as a color-changing indicator in the presence of certain types of substances.
- Methods of Application : The compound is typically dissolved in methanol at a concentration of 50 mg/mL . When it comes into contact with reducing compounds, it changes color, indicating their presence.
- Results or Outcomes : The color change can be used to detect and measure the concentration of reducing compounds in a sample .
Preparation of DNA Cation Complexes and Immunoadsorbents
- Scientific Field : Biochemistry
- Summary of Application : Tetrazolium Blue Chloride is useful in the preparation of DNA cation complexes and immunoadsorbents for anti-DNA antibodies .
- Methods of Application : The specific methods of application can vary depending on the exact nature of the experiment, but typically involve the use of Tetrazolium Blue Chloride in a reaction with DNA or antibodies .
- Results or Outcomes : The resulting complexes or immunoadsorbents can be used in various types of biochemical research and testing .
Spectrophotometric Determination of Molybdenum
- Scientific Field : Analytical Chemistry
- Summary of Application : In combination with 4-nitrocatechol, Tetrazolium Blue Chloride forms a ternary complex with molybdenum (VI) for extraction and spectrophotometric determination of molybdenum .
- Methods of Application : The compound is used in a reaction with molybdenum and 4-nitrocatechol to form a complex that can be detected using spectrophotometry .
- Results or Outcomes : This method allows for the accurate detection and measurement of molybdenum in a sample .
Nanomolar Detection of Reducing Sugars
- Scientific Field : Biochemistry
- Summary of Application : Tetrazolium Blue Chloride is used in the analysis of reducing compounds, including the nanomolar detection of reducing sugars .
- Methods of Application : The compound is typically dissolved in methanol at a concentration of 50 mg/mL . When it comes into contact with reducing sugars, it changes color, indicating their presence.
- Results or Outcomes : The color change can be used to detect and measure the concentration of reducing sugars in a sample .
Test Compound Toxicology in Medicine and Environmental Risk Assessments
- Scientific Field : Toxicology
- Summary of Application : Tetrazolium Blue is used in various aspects of monitoring cellular health, apoptosis, cell cycle function and control, test compound toxicology in medicine and in environmental risk assessments .
- Methods of Application : The specific methods of application can vary depending on the exact nature of the experiment, but typically involve the use of Tetrazolium Blue in a reaction with cells or tissues .
- Results or Outcomes : The resulting data can be used in various types of toxicological research and testing .
Antimicrobial Susceptibility Testing
- Scientific Field : Microbiology
- Summary of Application : Tetrazolium Blue is used in antimicrobial susceptibility testing .
- Methods of Application : The compound is typically used in a reaction with microbial cells. When the cells are susceptible to the antimicrobial agent being tested, they will not be able to reduce the Tetrazolium Blue, and no color change will be observed .
- Results or Outcomes : This method allows for the detection of microbial susceptibility to various antimicrobial agents .
Nanomolar Detection of Carbidopa and Methyldopa
- Scientific Field : Biochemistry
- Summary of Application : Tetrazolium Blue Chloride is used in the analysis of reducing compounds, including the nanomolar detection of carbidopa and methyldopa .
- Methods of Application : The compound is typically dissolved in methanol at a concentration of 50 mg/mL . When it comes into contact with carbidopa and methyldopa, it changes color, indicating their presence.
- Results or Outcomes : The color change can be used to detect and measure the concentration of carbidopa and methyldopa in a sample .
Test Compound Toxicology in Medicine and Environmental Risk Assessments
- Scientific Field : Toxicology
- Summary of Application : Tetrazolium Blue is used in various aspects of monitoring cellular health, apoptosis, cell cycle function and control, test compound toxicology in medicine and in environmental risk assessments .
- Methods of Application : The specific methods of application can vary depending on the exact nature of the experiment, but typically involve the use of Tetrazolium Blue in a reaction with cells or tissues .
- Results or Outcomes : The resulting data can be used in various types of toxicological research and testing .
Antimicrobial Susceptibility Testing
- Scientific Field : Microbiology
- Summary of Application : Tetrazolium Blue is used in antimicrobial susceptibility testing .
- Methods of Application : The compound is typically used in a reaction with microbial cells. When the cells are susceptible to the antimicrobial agent being tested, they will not be able to reduce the Tetrazolium Blue, and no color change will be observed .
- Results or Outcomes : This method allows for the detection of microbial susceptibility to various antimicrobial agents .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[4-(3,5-diphenyltetrazol-3-ium-2-yl)-3-methoxyphenyl]-2-methoxyphenyl]-3,5-diphenyltetrazol-3-ium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32N8O2.2ClH/c1-49-37-27-31(23-25-35(37)47-43-39(29-15-7-3-8-16-29)41-45(47)33-19-11-5-12-20-33)32-24-26-36(38(28-32)50-2)48-44-40(30-17-9-4-10-18-30)42-46(48)34-21-13-6-14-22-34;;/h3-28H,1-2H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUHXGOJWVMBDY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=CC=C4)C5=CC=CC=C5)OC)N6N=C(N=[N+]6C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32Cl2N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889369 | |
| Record name | 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-, chloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazolium blue | |
CAS RN |
1871-22-3 | |
| Record name | Tetrazolium blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-, chloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-, chloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(3,3'-dimethoxy-4,4'-biphenylene)bis(2,5-diphenyl-2H-tetrazolium) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAZOLIUM BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0468TBH014 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)
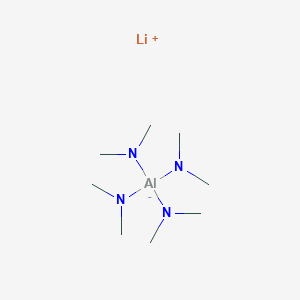
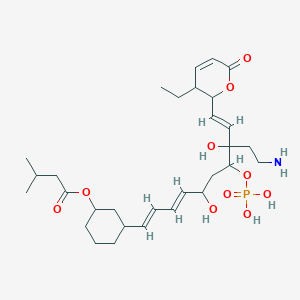
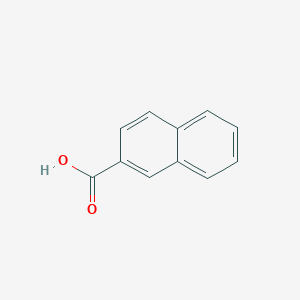
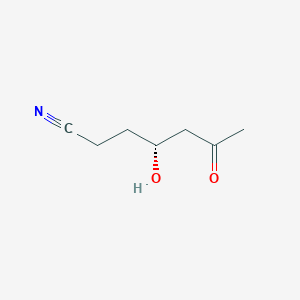
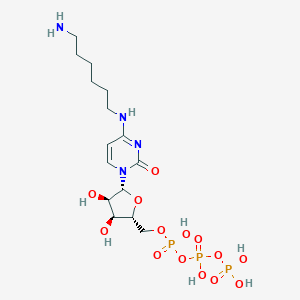
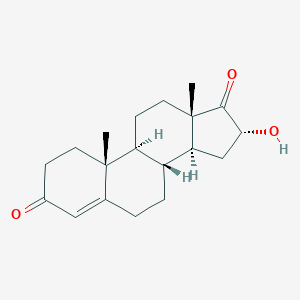
![4-[(Pyrrolidin-3-yl)oxy]benzonitrile](/img/structure/B45160.png)
